molecular formula C32H28ClN3 B1629615 C.I. Solvent Blue 3 CAS No. 6287-15-6

C.I. Solvent Blue 3

Cat. No.: B1629615
CAS No.: 6287-15-6
M. Wt: 490 g/mol
InChI Key: KMGIACBASLJNIL-UHFFFAOYSA-N
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Description

C.I. Solvent Blue 3, also known as Victoria Blue B, is a synthetic dye belonging to the triarylmethane group. It is widely used in various industries due to its vibrant blue color and solubility in organic solvents. This compound is commonly used in applications such as ink, plastic, and textile dyeing.

Preparation Methods

Synthetic Routes and Reaction Conditions

C.I. Solvent Blue 3 is synthesized through a series of chemical reactions involving the condensation of dimethylaniline with benzaldehyde, followed by oxidation. The reaction typically occurs in the presence of an acid catalyst, such as hydrochloric acid, under controlled temperature conditions. The resulting product is then purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale batch processes. The raw materials are mixed in reactors, and the reaction conditions are optimized to ensure high yield and purity. The final product is filtered, washed, and dried before being packaged for distribution.

Chemical Reactions Analysis

Types of Reactions

C.I. Solvent Blue 3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the dye’s color properties.

    Substitution: Substitution reactions can introduce different functional groups, altering the dye’s solubility and stability.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with altered color properties and solubility profiles.

Scientific Research Applications

C.I. Solvent Blue 3 has a wide range of applications in scientific research:

    Chemistry: Used as a tracer dye in chromatography and spectroscopy.

    Biology: Employed in staining techniques for visualizing biological samples.

    Medicine: Investigated for potential use in diagnostic imaging and therapeutic applications.

    Industry: Utilized in the production of colored plastics, inks, and textiles.

Mechanism of Action

The mechanism of action of C.I. Solvent Blue 3 involves its ability to absorb light in the visible spectrum, resulting in its characteristic blue color. The dye interacts with various molecular targets, including proteins and nucleic acids, through non-covalent interactions such as hydrogen bonding and van der Waals forces. These interactions can alter the physical and chemical properties of the target molecules, making the dye useful in various applications.

Comparison with Similar Compounds

Similar Compounds

    C.I. Solvent Blue 5: Another triarylmethane dye with similar applications but different solubility properties.

    C.I. Solvent Blue 7: Known for its use in ink formulations with slightly different color properties.

    C.I. Solvent Blue 25: A phthalocyanine-based dye with superior lightfastness and stability.

Uniqueness

C.I. Solvent Blue 3 is unique due to its specific shade of blue, solubility in organic solvents, and versatility in various applications. Its ability to undergo multiple chemical reactions and form derivatives further enhances its utility in scientific research and industrial applications.

Properties

IUPAC Name

4-[(4-anilinophenyl)-(4-phenyliminocyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H27N3.ClH/c1-23-22-26(16-21-31(23)33)32(24-12-17-29(18-13-24)34-27-8-4-2-5-9-27)25-14-19-30(20-15-25)35-28-10-6-3-7-11-28;/h2-22,34H,33H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMGIACBASLJNIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=C2C=CC(=NC3=CC=CC=C3)C=C2)C4=CC=C(C=C4)NC5=CC=CC=C5)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H28ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80636149
Record name 4-{(Z)-(4-Anilinophenyl)[(4Z)-4-(phenylimino)cyclohexa-2,5-dien-1-ylidene]methyl}-2-methylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80636149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

490.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6287-15-6
Record name C.I
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8677
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name C.I
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5013
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-{(Z)-(4-Anilinophenyl)[(4Z)-4-(phenylimino)cyclohexa-2,5-dien-1-ylidene]methyl}-2-methylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80636149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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